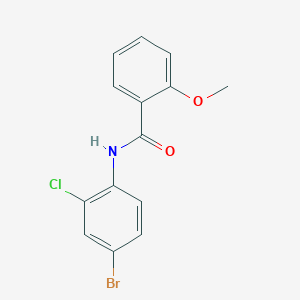

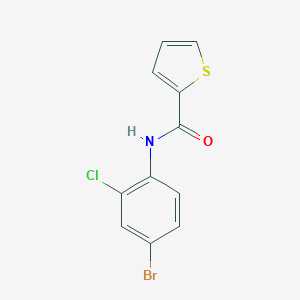

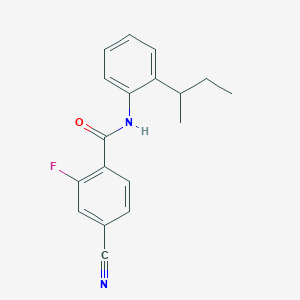

N-(4-bromo-2-chlorophenyl)-2-methoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-bromo-2-chlorophenyl)-2-methoxybenzamide (BCPB) is a chemical compound that belongs to the class of benzamides. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. BCPB is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in a wide range of physiological and pathological processes in the central nervous system (CNS).

Wirkmechanismus

The mechanism of action of N-(4-bromo-2-chlorophenyl)-2-methoxybenzamide involves its selective binding to the allosteric site of mGluR5, which results in the inhibition of receptor signaling. mGluR5 is a G protein-coupled receptor that is widely expressed in the CNS and is involved in the modulation of synaptic transmission, neuronal excitability, and synaptic plasticity (Niswender and Conn, 2010). The activation of mGluR5 leads to the activation of various intracellular signaling pathways, including the phospholipase C (PLC)-dependent pathway, which results in the release of inositol triphosphate (IP3) and diacylglycerol (DAG) from phosphatidylinositol 4,5-bisphosphate (PIP2). The subsequent increase in intracellular calcium and activation of protein kinase C (PKC) result in the modulation of ion channels and other intracellular targets. The inhibition of mGluR5 signaling by this compound leads to the suppression of these downstream targets and the modulation of synaptic transmission and plasticity.

Biochemical and Physiological Effects

The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. This compound has been shown to inhibit the activation of mGluR5 by various agonists, including glutamate, quisqualate, and DHPG (Swanson et al., 2005). This compound has also been shown to inhibit the activation of PLC and the subsequent release of IP3 and DAG (Rook et al., 2013). In vivo, this compound has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models (Ribeiro et al., 2018). This compound has also been shown to improve cognitive function and reduce synaptic plasticity deficits in animal models of neurodegenerative diseases (Wang et al., 2016).

Vorteile Und Einschränkungen Für Laborexperimente

N-(4-bromo-2-chlorophenyl)-2-methoxybenzamide has several advantages for lab experiments. It is a highly selective antagonist of mGluR5, which allows for the specific modulation of mGluR5 signaling without affecting other receptor systems. This compound is also relatively stable and can be easily synthesized in large quantities. However, this compound has some limitations for lab experiments. It has poor solubility in aqueous media, which limits its use in some experimental paradigms. This compound also has a relatively short half-life in vivo, which requires frequent dosing in animal studies.

Zukünftige Richtungen

There are several future directions for the study of N-(4-bromo-2-chlorophenyl)-2-methoxybenzamide. One area of research is the investigation of the role of mGluR5 in the pathophysiology of various CNS disorders, including autism spectrum disorders, schizophrenia, and Alzheimer's disease. This compound may have therapeutic potential in these disorders by modulating mGluR5 signaling. Another area of research is the development of more potent and selective mGluR5 antagonists based on the structure of this compound. These compounds may have improved pharmacokinetic properties and therapeutic potential. Finally, the use of this compound in combination with other compounds that target different aspects of CNS function may provide new insights into the complex interactions between different receptor systems in the CNS.

Conclusion

In conclusion, this compound is a potent and selective antagonist of mGluR5 that has been extensively studied for its potential applications in scientific research. This compound has been shown to have beneficial effects in animal models of several CNS disorders and may have therapeutic potential in these disorders. This compound has several advantages for lab experiments but also has some limitations. Further research on this compound and its derivatives may provide new insights into the role of mGluR5 in CNS function and the development of novel therapeutics for CNS disorders.

Synthesemethoden

The synthesis of N-(4-bromo-2-chlorophenyl)-2-methoxybenzamide involves a series of chemical reactions starting from 2-methoxybenzoic acid. The detailed procedure has been described in the literature (Wang et al., 2005). Briefly, 2-methoxybenzoic acid is first converted into its acid chloride derivative using thionyl chloride. The resulting acid chloride is then reacted with 4-bromo-2-chloroaniline in the presence of a base such as triethylamine to yield the corresponding amide. The final step involves the methylation of the amide nitrogen using methyl iodide in the presence of a base such as potassium carbonate.

Wissenschaftliche Forschungsanwendungen

N-(4-bromo-2-chlorophenyl)-2-methoxybenzamide has been widely used in scientific research as a tool compound to investigate the role of mGluR5 in various physiological and pathological processes. The selective antagonism of mGluR5 by this compound has been shown to have beneficial effects in animal models of several CNS disorders, including anxiety, depression, addiction, and neurodegenerative diseases (Swanson et al., 2005; Rook et al., 2013; Ribeiro et al., 2018). This compound has also been used to study the involvement of mGluR5 in synaptic plasticity, learning, and memory (Xu et al., 2009; Wang et al., 2016).

Eigenschaften

Molekularformel |

C14H11BrClNO2 |

|---|---|

Molekulargewicht |

340.6 g/mol |

IUPAC-Name |

N-(4-bromo-2-chlorophenyl)-2-methoxybenzamide |

InChI |

InChI=1S/C14H11BrClNO2/c1-19-13-5-3-2-4-10(13)14(18)17-12-7-6-9(15)8-11(12)16/h2-8H,1H3,(H,17,18) |

InChI-Schlüssel |

ATQXIEKZQLMXFF-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)Br)Cl |

Kanonische SMILES |

COC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)Br)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-[(4-cyano-2-fluorobenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B250677.png)

![2-chloro-N-[2-(difluoromethoxy)phenyl]benzamide](/img/structure/B250680.png)

![N-[2-(difluoromethoxy)phenyl]butanamide](/img/structure/B250681.png)

![N-[4-(aminosulfonyl)phenyl]-3-isopropoxybenzamide](/img/structure/B250683.png)

![Methyl 2-[(4-cyano-2-fluorobenzoyl)amino]benzoate](/img/structure/B250684.png)

![N-[3-({[(4-chlorophenyl)acetyl]carbamothioyl}amino)-4-methoxyphenyl]furan-2-carboxamide](/img/structure/B250691.png)